Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
Overview
Description
“Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” is a novel and potent bioactive compound . It has been used in the preparation of α-sulfonyl phosphonates by direct sulfonylation of lithiated alkyl phosphonates .
Synthesis Analysis
The synthesis of “Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” involves the use of benzenesulfonyl fluoride in the preparation of α-sulfonyl phosphonates by direct sulfonylation of lithiated alkyl phosphonates .Molecular Structure Analysis
The molecular formula of “Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” is C6H4ClFO4S2 . Its exact mass is 257.9224 and its molecular weight is 258.6624 .Chemical Reactions Analysis
The gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied by electron ionization tandem mass spectrometry .Physical And Chemical Properties Analysis
“Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” has a refractive index of 1.492 (lit.) and a boiling point of 207-208 °C (lit.) . Its density is 1.333 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Sulfonamide Compounds
Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-, is utilized in the synthesis of sulfonamide compounds. These compounds have a wide range of applications, particularly as antibacterial agents . The sulfonyl fluoride group acts as a leaving group in the chemical reactions, facilitating the formation of sulfonamides .
Development of Protease Inhibitors
This compound has been used in the development of human neutrophil elastase (hNE) inhibitors . These inhibitors are significant in the treatment of conditions like Acute Respiratory Distress Syndrome (ARDS) , which is critical in the context of diseases such as COVID-19 .
Chemical Intermediate in Organic Synthesis
As a chemical intermediate, it serves an important role in organic synthesis, particularly in the preparation of complex molecular structures used in pharmaceuticals and agrochemicals .
Material Science Applications
In material science, this compound can be applied in the modification of surface properties of materials. It can introduce sulfonyl groups onto surfaces, which can alter the interaction of materials with their environment .
Catalyst and Reagent in Sulfonation Reactions
It acts as a catalyst and reagent in sulfonation reactions, which are pivotal in the synthesis of dyes, pigments, and surfactants. The chlorosulfonyl moiety is particularly reactive, making it a valuable reagent in these processes .
Pharmaceutical Research
In pharmaceutical research, it’s used to introduce sulfonyl fluoride groups into molecules, which can enhance the biological activity or stability of therapeutic compounds .
Enzyme Activity Studies
This compound is also used in studying enzyme activity, especially enzymes that interact with sulfonyl-containing substrates. It can act as a substrate analogue or an inhibitor in enzymatic assays .
Peptide Synthesis
Lastly, it finds application in peptide synthesis, where it can be used to protect amino groups during the synthesis process. This ensures that the amino groups do not react prematurely, allowing for the successful synthesis of desired peptide chains .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-chlorosulfonylbenzenesulfonyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHDPUCQANFAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062461 | |
Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2489-52-3 | |
Record name | 3-(Chlorosulfonyl)benzenesulfonyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2489-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Benzenedisulfonyl chloride fluoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310025 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1062461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluorosulphonylbenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.858 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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